

A Comprehensive Spectroscopic Guide to 5-Amino-3-methylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **5-Amino-3-methylisoxazole**, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived spectra for **5-Amino-3-methylisoxazole**, this document presents a combination of available mass spectrometry data, and for NMR and IR, a comparative analysis with its close structural isomer, 3-Amino-5-methylisoxazole, for which comprehensive data is accessible. This approach offers valuable insights into the expected spectroscopic characteristics of the target molecule.

Molecular Structure

IUPAC Name: 3-methylisoxazol-5-amine Molecular Formula: C₄H₆N₂O Molecular Weight: 98.11 g/mol CAS Number: 14678-02-5[1]

Spectroscopic Data

The following sections present the available and comparative spectroscopic data for **5-Amino-3-methylisoxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **5-Amino-3-methylisoxazole** is not readily available in the public domain. However, the expected chemical shifts can be inferred by comparison with its isomer, **3-Amino-5-methylisoxazole**, and other similar isoxazole derivatives. The key difference in the



¹H NMR spectrum would be the chemical shift of the vinyl proton, and in the ¹³C NMR, the shifts of the carbon atoms in the isoxazole ring.

Table 1: Comparative ¹H NMR Data

Compound	Proton	Chemical Shift (δ) ppm	Multiplicity	Solvent	Reference
3-Amino-5- methylisoxaz ole	-CH₃	~2.2	Singlet	CDCl₃	PubChem CID: 66172
-NH2	~4.0	Broad Singlet	CDCl₃	PubChem CID: 66172	
=CH-	~5.4	Singlet	CDCl₃	PubChem CID: 66172	
5-Amino-3- methylisoxaz ole (Predicted)	-CH₃	~2.1	Singlet	CDCl₃	N/A
-NH ₂	~4.5-5.5	Broad Singlet	CDCl₃	N/A	
=CH-	~4.8	Singlet	CDCl₃	N/A	

Table 2: Comparative ¹³C NMR Data



Compound	Carbon	Chemical Shift (δ) ppm	Solvent	Reference
3-Amino-5- methylisoxazole	-СН₃	~12	CDCl ₃	SpectraBase
C4	~85	CDCl₃	SpectraBase	
C5	~170	CDCl₃	SpectraBase	_
C3	~160	CDCl₃	SpectraBase	_
5-Amino-3- methylisoxazole (Predicted)	-СН₃	~11	CDCl₃	N/A
C4	~75	CDCl₃	N/A	
C3	~158	CDCl₃	N/A	_
C5	~168	CDCl₃	N/A	_

Infrared (IR) Spectroscopy

Similar to the NMR data, experimental IR spectra for **5-Amino-3-methylisoxazole** are not widely published. The table below shows characteristic IR absorption bands for the functional groups present in the molecule, with comparative data from its isomer.

Table 3: Key IR Absorption Bands



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Reference (3-Amino- 5-methylisoxazole)
N-H (amine)	Symmetric & Asymmetric Stretch	3400-3200	PubChem CID: 66172
C-H (methyl)	Stretch	2950-2850	PubChem CID: 66172
C=N (isoxazole)	Stretch	1650-1550	PubChem CID: 66172
N-H (amine)	Bend	1640-1560	PubChem CID: 66172
C-O (isoxazole)	Stretch	1250-1150	PubChem CID: 66172

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for **5-Amino-3-methylisoxazole** is available from the NIST WebBook.[2] The molecular ion peak ([M]⁺) is expected at m/z 98, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometry Data for 5-Amino-3-methylisoxazole

m/z	Relative Intensity (%)	Assignment
98	100	[M] ⁺ (Molecular Ion)
83	20	[M-CH ₃] ⁺
70	30	[M-CO]+
55	45	[C ₃ H ₃ N] ⁺
42	80	[C ₂ H ₂ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. A typical experiment involves a 30-degree pulse angle, a 1-2 second relaxation delay, and the acquisition of 16-64 scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, several thousand scans are typically required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
 This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

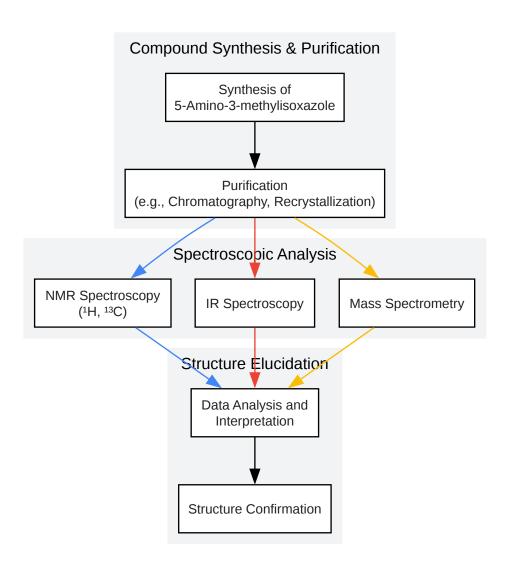
- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically through a heated probe or a gas chromatography inlet.[5]
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.



- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-tocharge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[5]
- Detection: Detect the separated ions and record their abundance to generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for spectroscopic analysis.



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